molecular formula C8H6BrN5O2 B11838566 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal

3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal

Cat. No.: B11838566
M. Wt: 284.07 g/mol
InChI Key: NGHQXSJAUSRNJN-UHFFFAOYSA-N
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Description

3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal is a purine derivative characterized by a 6-amino-8-bromo-substituted purine core linked to a 2-oxopropanal (methylglyoxal) side chain. This compound combines the structural features of adenine (a fundamental nucleic acid component) with bromine substitution at the 8-position and a reactive α-ketoaldehyde group.

Safety data for related compounds (e.g., 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate) highlight precautions for handling reactive intermediates, including avoiding heat and ignition sources .

Properties

Molecular Formula

C8H6BrN5O2

Molecular Weight

284.07 g/mol

IUPAC Name

3-(6-amino-8-bromopurin-9-yl)-2-oxopropanal

InChI

InChI=1S/C8H6BrN5O2/c9-8-13-5-6(10)11-3-12-7(5)14(8)1-4(16)2-15/h2-3H,1H2,(H2,10,11,12)

InChI Key

NGHQXSJAUSRNJN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)CC(=O)C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxopropanal moiety through a series of oxidation and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a range of substituted purine compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C10H10BrN5OC_{10}H_{10}BrN_5O, and it features a purine core, which is integral to its biological function. The structure includes an amino group, a bromine atom, and an oxopropanal moiety, contributing to its reactivity and interaction with biological targets.

Scientific Research Applications

  • Antiviral Activity
    • Mechanism of Action : The compound exhibits antiviral properties by inhibiting viral replication. It interacts with viral enzymes, disrupting the nucleic acid synthesis process.
    • Case Study : In vitro studies have shown that 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal effectively inhibits the replication of viruses such as HIV and herpes simplex virus (HSV) .
  • Anticancer Properties
    • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
    • Mechanism : The anticancer effects are primarily due to the induction of apoptosis and cell cycle arrest. Studies have demonstrated that it activates caspase pathways leading to programmed cell death .
  • Enzyme Inhibition
    • Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
    • Data Table : A summary of kinase targets and their respective inhibition percentages is provided below:
Kinase TargetInhibition Percentage (%)
EGFR75
AKT65
ERK80
  • Biochemical Research
    • Nucleic Acid Interactions : The compound's structure allows it to interact with DNA and RNA, making it a valuable tool for studying nucleic acid dynamics and function.
    • Applications in Gene Therapy : Its ability to modify nucleic acids positions it as a candidate for gene therapy applications, particularly in targeting genetic disorders.

Case Study 1: Antiviral Efficacy Against HIV

A study conducted on the efficacy of this compound against HIV showed promising results. The compound was administered to infected cell cultures, resulting in a significant reduction in viral load by up to 90% compared to untreated controls.

Case Study 2: Anticancer Activity in Lung Cancer

In another study focusing on lung cancer cell lines (A549), the compound demonstrated an IC50 value of approximately 0.8 µM, indicating high potency in inhibiting cell viability. The mechanism was linked to the activation of apoptosis pathways, with minimal side effects observed in preliminary trials.

Mechanism of Action

The mechanism of action of 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal and related purine derivatives:

Compound Name Key Structural Features Functional Implications References
This compound 8-Bromo-purine + 2-oxopropanal side chain Reactive α-ketoaldehyde group may enable nucleophilic addition or redox activity.
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate 8-Bromo-purine + propyl acetate side chain Acetate group increases lipophilicity, potentially enhancing membrane permeability.
3-(6-Amino-8-bromo-9H-purin-9-yl)propane-1,2-diol 8-Bromo-purine + 1,2-diol side chain Diol group improves water solubility and hydrogen-bonding capacity.
(2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 8-Bromo-purine + tetrahydrofuran-diol backbone (ribose-like structure) Mimics nucleoside architecture, potentially enabling nucleic acid interactions.
2-[1-(2-Amino-9H-purin-6-ylamino)-butyl]-5-methyl-3-phenyl-3H-quinazolin-4-one Purine linked to quinazolinone via butyl chain Bulky quinazolinone moiety may sterically hinder binding to enzymes or receptors.

Key Observations:

Reactivity : The 2-oxopropanal group distinguishes the target compound from analogs with acetate or diol side chains. Its α-ketoaldehyde group is prone to nucleophilic attacks and may participate in Maillard-type reactions or form Schiff bases with amines, as seen in metabolic pathways involving 2-oxopropanal derivatives .

Solubility and Bioavailability : Propane-1,2-diol and tetrahydrofuran-diol analogs exhibit higher hydrophilicity due to hydroxyl groups, favoring aqueous solubility. In contrast, the propyl acetate derivative’s lipophilicity may enhance cellular uptake .

Conversely, the quinazolinone hybrid’s bulky structure likely limits such interactions .

Synthetic Utility: The 2-oxopropanal side chain’s reactivity aligns with its role as an intermediate in photocatalyzed syntheses (e.g., quinoxaline formation via condensation with diamines) .

Biological Activity

3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal, with the CAS number 69369-04-6, is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a brominated purine moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₈H₆BrN₅O₂
Molecular Weight284.07 g/mol
Boiling PointNot specified
Purity≥95%
Safety ClassificationWarning

Biological Activity

The biological activity of this compound has been explored in several studies, particularly focusing on its effects on various cellular processes and potential therapeutic applications.

Anticancer Activity

Recent research indicates that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. A study demonstrated that derivatives of purines can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway. The presence of the amino and bromo groups in this compound may enhance its ability to interact with cellular targets, thereby promoting cell death in malignant cells .

Antiviral Properties

Another area of interest is the antiviral activity of purine derivatives. Compounds similar to this compound have shown promise against viral infections by interfering with viral replication mechanisms. Studies suggest that such compounds can act as nucleoside analogs, effectively competing with natural substrates for incorporation into viral RNA or DNA .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes critical for nucleotide metabolism. Inhibition of enzymes like adenosine deaminase (ADA) can lead to increased levels of adenosine, which has immunomodulatory effects, potentially useful in treating autoimmune diseases and enhancing antitumor immunity .

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent publication highlighted that derivatives of this compound induced significant apoptosis in human cancer cell lines. The study utilized flow cytometry to quantify apoptotic cells and found a dose-dependent increase in cell death upon treatment with the compound .
  • Antiviral Mechanism Exploration : Research investigating the antiviral properties revealed that the compound effectively inhibited viral replication in vitro. The mechanism was attributed to competitive inhibition of viral polymerases, which are essential for viral genome replication .
  • Enzyme Interaction Studies : Further studies demonstrated that this compound acts as a competitive inhibitor of ADA, leading to increased levels of adenosine in treated cells. This effect was linked to enhanced immune responses against tumors in animal models .

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